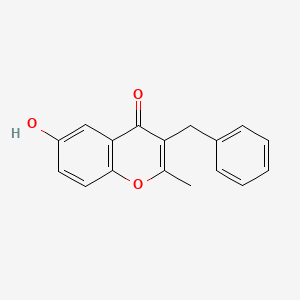![molecular formula C17H19N3 B11852779 N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound includes a tert-butyl group, a phenyl group, and an imidazo[1,2-a]pyridine core, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of iodine as a catalyst to facilitate the cyclization process . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Antifungal Activity: It has shown potent antifungal activity against various Candida species, including multidrug-resistant strains.
Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and hepatocellular carcinoma.
Antibacterial Activity: It has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves the inhibition of key enzymes and pathways in target organisms. For instance, its antifungal activity is attributed to the inhibition of sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. In cancer cells, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also exhibits antifungal activity but differs in its substitution pattern, which affects its potency and spectrum of activity.
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine: Known for its anticancer properties, this derivative has shown activity against various cancer cell lines.
This compound stands out due to its broad-spectrum activity and potential for development into therapeutic agents for treating fungal infections and cancer.
Properties
Molecular Formula |
C17H19N3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3 |
InChI Key |
VQWZBSLWDTYUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
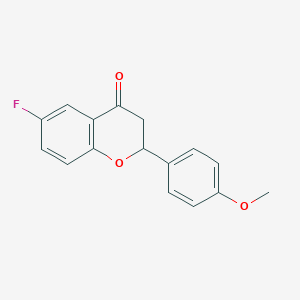
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


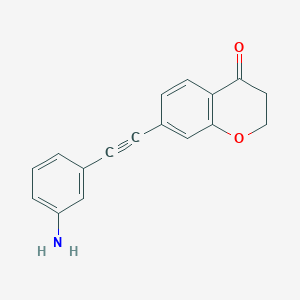
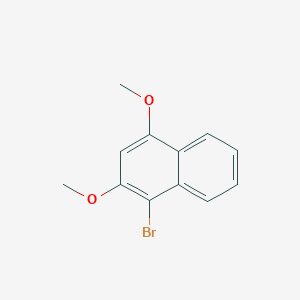



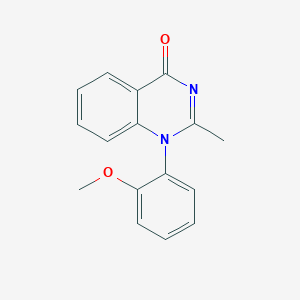
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
